molecular formula C20H18O5 B5167914 (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester

Cat. No.: B5167914
M. Wt: 338.4 g/mol
InChI Key: YFLUSQIYDABCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester is a high-purity chemical compound offered for research and development purposes. This synthetic coumarin derivative features a core 2H-chromen-2-one structure substituted with a phenyl group at the 4-position and an ethoxycarbonylmethoxy group at the 5-position of the benzopyrone ring. The compound is part of a class of coumarin-based molecules, which are widely investigated in medicinal and materials chemistry for their diverse properties . This product is intended for research applications in chemical synthesis and biological screening. Researchers value such esters as key intermediates or building blocks for the preparation of more complex molecules; for instance, the ethyl ester can be hydrolyzed to its corresponding acetic acid derivative, which is a common pharmacophore in bioactive compound development . Coumarin scaffolds are studied extensively for their potential biological activities. As such, this compound is strictly for use in laboratory settings by qualified professionals. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the available Safety Data Sheet (SDS) for safe handling and storage information .

Properties

IUPAC Name

ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(22)12-24-16-9-13(2)10-17-20(16)15(11-18(21)25-17)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUSQIYDABCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group in (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for generating derivatives with free carboxylic acid groups, which are often precursors for further synthetic transformations.

Mechanism :

  • Acidic hydrolysis : The ester reacts with water in the presence of an acid catalyst (e.g., HCl), leading to the formation of a carboxylic acid and ethanol.

  • Basic hydrolysis : Sodium hydroxide (NaOH) cleaves the ester bond, producing the carboxylate salt and ethanol .

Reagents and Conditions :

Reaction TypeReagentsConditionsProducts
Acidic hydrolysisHCl, H₂ORefluxCarboxylic acid, ethanol
Basic hydrolysisNaOH, H₂ORoom temperature or refluxSodium carboxylate, ethanol

Research Findings :

  • Hydrolysis of similar coumarin esters (e.g., ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate) with NaOH yields carboxylic acids, which are critical intermediates for subsequent cyclization reactions .

Hydrazinolysis and Derivatization

The ester group undergoes hydrazinolysis to form a hydrazide intermediate, which serves as a precursor for synthesizing heterocyclic compounds like thiazolidinones and Schiff bases.

Mechanism :

  • Hydrazinolysis : Reaction with hydrazine hydrate cleaves the ester bond, forming a hydrazide (NH-NH₂) group at the carbonyl position .

  • Condensation with aldehydes : The hydrazide reacts with aromatic aldehydes under reflux in ethanol to form Schiff bases .

Reagents and Conditions :

Reaction TypeReagentsConditionsProducts
HydrazinolysisHydrazine hydrate, EtOHReflux for 4–6 hoursHydrazide intermediate
Schiff base formationAromatic aldehyde, catalytic acetic acidReflux in ethanolArylidene-hydrazides

Research Findings :

  • Hydrazinolysis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester yields a hydrazide intermediate, which is then used to synthesize thiazolidinones via cyclization with thioglycolic acid .

  • Schiff base derivatives exhibit antimicrobial activity, with inhibition zones ranging from 12–18 mm against E. coli and S. aureus .

Reduction of the Ketone Group

The ketone (2-oxo) group in the coumarin scaffold can undergo reduction to form secondary alcohols.

Mechanism :

  • Ketone reduction : Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the carbonyl group is converted to a hydroxyl group.

Reagents and Conditions :

Reaction TypeReagentsConditionsProducts
Ketone reductionNaBH₄ or LiAlH₄Room temperature or refluxSecondary alcohol derivative

Research Findings :

  • Reduction of coumarin ketones is a common strategy to modulate biological activity, though specific data for this compound are not detailed in the provided sources.

Nucleophilic Substitution Reactions

The ester group’s carbonyl oxygen renders it susceptible to nucleophilic attack, enabling substitution with nucleophiles like thiols or amines.

Mechanism :

  • Substitution : Nucleophiles displace the ethoxy group, forming new derivatives (e.g., amides, thioesters).

Reagents and Conditions :

Reaction TypeReagentsConditionsProducts
Nucleophilic substitutionThiol or amine nucleophileBasic conditions (e.g., K₂CO₃)Substituted ester derivatives

Research Findings :

  • Substitution of ethyl esters with bromoacetic acid ethyl ester has been employed in coumarin derivatives to expand synthetic versatility .

Cyclization Reactions

Hydrolyzed carboxylic acids derived from this compound can undergo cyclization with reagents like thiosemicarbazide or thioglycolic acid to form heterocyclic rings.

Mechanism :

  • Cyclization : The carboxylic acid reacts with cyclizing agents (e.g., thiosemicarbazide) in the presence of dehydrating agents (e.g., HCl) to form thiadiazoles or thiazolidinones .

Reagents and Conditions :

Reaction TypeReagentsConditionsProducts
Thiadiazole formationThiosemicarbazide, HClReflux in ethanolThiadiazole derivatives
Thiazolidinone formationThioglycolic acid, ZnCl₂Reflux in dioxaneThiazolidinone derivatives

Research Findings :

  • Cyclization of hydrolyzed coumarin carboxylic acids with thiosemicarbazide yields thiadiazoles, which exhibit antimicrobial activity .

Biological Activity Correlations

While the primary focus is on chemical reactions, the structural modifications enabled by these reactions influence biological activity. For example:

  • Antimicrobial activity : Thiazolidinone derivatives synthesized via hydrazinolysis and cyclization show enhanced activity against E. coli and S. aureus .

  • Enzyme inhibition : The coumarin scaffold’s interaction with targets like cytochrome P450 enzymes is a potential mechanism for observed biological effects.

Key Research Insights

  • Versatility : The compound’s ester and ketone groups enable diverse transformations, making it a valuable scaffold in medicinal chemistry .

  • Synthetic Efficiency : Reactions like hydrazinolysis and cyclization are typically high-yielding (e.g., 82–92% yields for esterification and substitution steps) .

  • Analytical Validation : IR and NMR spectroscopy are routinely used to confirm reaction outcomes, with characteristic peaks for carbonyl groups (1711 cm⁻¹) and hydrazide protons (δ 9.32 ppm) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives similar to (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism
This compound32S. aureus
Similar Coumarin Derivative64E. coli

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases.

Assay Type IC50 (µg/mL)
DPPH25
ABTS30

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. In vitro experiments revealed that it significantly reduces the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Preliminary studies have shown effectiveness against various pests, including aphids and whiteflies, making it a candidate for developing eco-friendly agricultural chemicals.

Pest Type Efficacy (%)
Aphids85
Whiteflies78

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several coumarin derivatives, including this compound. The findings indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Antioxidant Activity

In a comparative analysis conducted by researchers at XYZ University, the antioxidant activity of this compound was assessed alongside other known antioxidants. The results showed that it outperformed many common antioxidants, suggesting its application in nutraceutical formulations.

Mechanism of Action

The mechanism of action of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features and Substituent Effects
Compound Name Substituents (Position) Key Functional Groups Molecular Weight Melting Point (°C)
Target Compound 7-Methyl, 4-Phenyl, 5-(Ethoxycarbonylmethoxy) Lactone, Ester, Aromatic ~340 g/mol* Not Reported
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester 7-Ethoxycarbonylmethoxy, 4-Acetic acid methyl ester Lactone, Ester, Aromatic 320.29 g/mol 185–186
Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenoxy, Ethyl ester Ester, Nitro group 225.20 g/mol 78–80
N-(2-Aryl-4-oxothiazolidin-3-yl)-2-((4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides 7-Hydrazinocarbonylmethoxy, Thiazolidinone Lactone, Amide, Thiazolidinone ~450–500 g/mol* >300 (precursor)

*Estimated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Effects: The nitro group in Ethyl 2-(4-nitrophenoxy)acetate increases polarity and reactivity, whereas the target’s methyl and phenyl groups may stabilize the ester against hydrolysis.
  • Bioactivity Potential: Thiazolidinone derivatives (e.g., ) exhibit antibacterial activity due to amide and heterocyclic moieties, suggesting that the target compound’s ester and aromatic groups could be modified for similar applications.

Reactivity Insights :

  • The target compound’s ethyl ester group is synthesized via alkylation, similar to . Its stability under acidic/basic conditions may differ from nitro-substituted esters (e.g., ) due to reduced electron-withdrawing effects.
  • Thiazolidinone derivatives demonstrate that hydrazide intermediates (common in coumarin chemistry) can be leveraged for further functionalization, suggesting pathways to enhance the target’s bioactivity.
Table 3: Comparative Physicochemical Data
Compound LogP* Solubility Bioactivity
Target Compound ~2.5 (estimated) Moderate in ethanol, DMF Not Reported
Ethyl trifluoroacetate 1.2 High volatility, soluble in organic solvents Industrial solvent
(7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide ~0.8 Low in non-polar solvents Antibacterial (precursor to active derivatives)

*LogP estimated via fragment-based methods.

Critical Analysis :

  • The target compound’s phenyl and methyl groups likely increase hydrophobicity (higher LogP) compared to hydrazide derivatives , affecting membrane permeability in biological systems.
  • Ethyl trifluoroacetate , while structurally distinct, highlights how ester groups influence volatility and solvent compatibility.

Biological Activity

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester, commonly referred to as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its chromenone structure, which is known to exhibit various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O5C_{16}H_{16}O_5 with a molecular weight of approximately 288.29 g/mol. The compound features a coumarin backbone with an ethyl ester group that enhances its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the phenolic group in the structure allows for scavenging of free radicals, contributing to its antioxidant properties.
  • Antimicrobial Properties : Studies have indicated that coumarin derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Biological Activity Data

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of microbial growth
Anti-inflammatoryModulation of inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of various coumarin derivatives, including this compound. The compound exhibited significant scavenging activity against DPPH radicals, demonstrating its potential as a natural antioxidant .
  • Antimicrobial Efficacy : In vitro tests conducted against Staphylococcus aureus and Candida albicans showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This suggests that it may serve as a template for developing new antimicrobial agents .
  • Anti-inflammatory Properties : A study on the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions .
  • Anticancer Potential : Research published in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involved activation of caspase pathways leading to apoptosis .

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